Docosenyltriethoxysilane
Description
Structure
2D Structure
Properties
Molecular Formula |
C28H58O3Si |
|---|---|
Molecular Weight |
470.8 g/mol |
IUPAC Name |
[(E)-docos-1-enyl]-triethoxysilane |
InChI |
InChI=1S/C28H58O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-32(29-6-2,30-7-3)31-8-4/h27-28H,5-26H2,1-4H3/b28-27+ |
InChI Key |
KGRLFXUFXPWRDW-BYYHNAKLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC/C=C/[Si](OCC)(OCC)OCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC=C[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes for Docosenyltriethoxysilane
Established methods for synthesizing this compound primarily revolve around the hydrosilylation reaction, followed by purification. This foundational reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond. In the case of this compound, this typically involves the reaction of triethoxysilane (B36694) with docosene. The subsequent handling and processing of the product, particularly in the context of sol-gel processes, are governed by the principles of hydrolysis and condensation.
The sol-gel process is a versatile method for producing solid materials from small molecules, and it is highly relevant to the application of alkoxysilanes like this compound. wikipedia.org The process fundamentally involves the transition of a colloidal solution (sol) into an integrated network (gel). wikipedia.orguobabylon.edu.iq For this compound, this transition is driven by two key reactions: hydrolysis and condensation. nih.gov
Hydrolysis: The initial step involves the hydrolysis of the ethoxy groups (-OCH₂CH₃) attached to the silicon atom. In the presence of water, these groups are replaced by hydroxyl groups (-OH). nih.gov
≡Si-OCH₂CH₃ + H₂O → ≡Si-OH + CH₃CH₂OH
This reaction can be catalyzed by either an acid or a base. The resulting species, a silanol (B1196071), is more reactive and serves as the building block for the subsequent condensation step.
Condensation: Following hydrolysis, the silanol intermediates undergo condensation reactions to form siloxane bridges (Si-O-Si). nih.gov This process can occur through two primary pathways:
Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. nih.gov
≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
Alcohol-producing condensation: A silanol group reacts with a remaining ethoxy group to form a siloxane bond and an ethanol (B145695) molecule. nih.gov
≡Si-OH + CH₃CH₂O-Si≡ → ≡Si-O-Si≡ + CH₃CH₂OH
These condensation reactions lead to the formation of a three-dimensional network, resulting in the gel. uobabylon.edu.iq The long docosenyl chain (C₂₂H₄₃) of the silane (B1218182) molecule typically orients outwards from this inorganic silica (B1680970) network, imparting specific surface properties.
The purity and reactivity of the precursors are paramount in ensuring a successful synthesis of this compound with the desired properties. The primary precursors are typically docosene (CH₂=CH(CH₂)₁₉CH₃) and triethoxysilane (HSi(OCH₂CH₃)₃). wikipedia.orgresearchgate.net
Precursor Purity: The presence of impurities in the starting materials can have significant detrimental effects. For instance, impurities in triethoxysilane, such as dichlorodimethylsilane, can hydrolyze more readily and interfere with the controlled formation of the desired product. orgsyn.org Similarly, the docosene precursor should be free of isomers or other olefinic compounds that could lead to a mixture of final products with varying alkyl chain lengths. High precursor purity is essential for achieving a narrow molecular weight distribution and consistent material properties. epdf.pub
Reactivity Control: The reactivity of the triethoxysilane precursor is influenced by its molecular structure. The Si-H bond is the reactive site for hydrosilylation, while the ethoxy groups are the sites for hydrolysis and condensation. lehigh.edu Controlling the reaction conditions, such as temperature and catalyst choice, is crucial for managing the reactivity and preventing unwanted side reactions. For example, premature hydrolysis of the ethoxy groups before the hydrosilylation step is complete must be avoided. This is typically achieved by performing the reaction under anhydrous conditions. gelest.com
The specific conditions under which the synthesis and subsequent surface treatment are carried out have a direct impact on the yield and structure of the resulting this compound-modified material. Key parameters include solvent, concentration, temperature, and reaction time.
In documented procedures for surface modification, glass plates are treated with a solution of this compound. google.compatsnap.com The reaction conditions provide insight into the practical application and structural formation on a substrate.
| Parameter | Condition | Rationale |
| Concentration | 5 mM | Controls the density of silane molecules on the surface. patsnap.com |
| Solvent | 4:1 Cyclohexane:Chloroform (CHCl₃) | Provides a non-aqueous environment to prevent premature hydrolysis and to dissolve the long-chain silane. patsnap.comgoogleapis.com |
| Temperature | Room Temperature | Mild conditions sufficient for the self-assembly and initial bonding to the surface. patsnap.comgoogleapis.com |
| Reaction Time | 16 hours (with gentle shaking) | Allows sufficient time for the silane molecules to diffuse to the surface and organize. patsnap.comgoogleapis.com |
| Curing | 100°C under N₂ for 1 hour | Promotes the condensation of silanol groups, forming stable covalent Si-O-Si bonds within the layer and to the substrate, thus solidifying the structure. patsnap.comgoogleapis.com |
These conditions are optimized to form a well-ordered and covalently bonded monolayer on the surface, highlighting the importance of meticulous control over the reaction environment to achieve the desired molecular architecture.
Novel Approaches in this compound Synthesis
Research into the synthesis of organosilanes continues to evolve, with a focus on improving efficiency, selectivity, and control over the final molecular structure.
The hydrosilylation of docosene with triethoxysilane is the key step in forming the Si-C bond and is almost always catalyzed. The choice of catalyst is critical for reaction efficiency and selectivity.
Platinum and Rhodium Complexes: Precious metal complexes, particularly those of platinum and rhodium, are well-established and highly effective catalysts for hydrosilylation. researchgate.net These catalysts enable the reaction to proceed under mild conditions with high yields. For example, platinum catalysts can be immobilized on supports like silica functionalized with 3-aminopropyl triethoxysilane (APTES) to create heterogeneous catalysts that are easily recoverable and reusable, which is a significant advantage for industrial-scale production. researchgate.net
Gallium Catalysis: More recent research has explored the use of main-group elements as catalysts. Subvalent gallium complexes, such as [Ga(PhF)₂]⁺[Al(OC(CF₃)₃)₄]⁻, have been shown to initiate the hydrosilylation of olefins. rsc.org This approach involves the oxidation of the silane by the Ga⁺ ion to generate a highly reactive silylium (B1239981) ion, which is the actual catalytic species. rsc.org Such strategies open new avenues for catalysis beyond traditional transition metals. rsc.orgfrontiersin.org
Synergistic Catalysis: The concept of synergistic catalysis, where two or more catalysts work in concert to activate both reacting partners, represents a powerful strategy for developing new and more efficient reactions. rsc.org While specific applications to this compound are not yet widely documented, this approach could potentially enhance the efficiency and selectivity of the hydrosilylation reaction by simultaneously activating both the olefin and the silane. rsc.orglibretexts.org
Stereochemistry, the three-dimensional arrangement of atoms, can be a critical factor in the functionality of complex molecules. numberanalytics.com While the long alkyl chain of this compound is largely achiral, the principles of stereocontrol are relevant if chiral centers were to be introduced or if the geometry of the double bond in the precursor was of a specific configuration.
Silyl (B83357) Group Directed Stereocontrol: Organosilicon chemistry offers powerful tools for controlling stereochemistry. A stereogenic center carrying a silyl group can effectively direct the approach of a reactant to a nearby functional group, such as a double bond. psu.edufoster77.co.uk The large size of the silyl group can block one face of the molecule, forcing an electrophile or reagent to attack from the opposite, less hindered face. psu.edu This principle is fundamental in asymmetric synthesis. ethz.ch
Strategies for Stereocontrol: Should a synthesis require the introduction of a specific stereoisomer, several strategies could be employed:
Chiral Auxiliaries: A chiral molecule can be temporarily attached to the precursor to guide the stereochemical outcome of a reaction, after which it is removed. numberanalytics.comethz.ch
Chiral Catalysts: A chiral catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. numberanalytics.combeilstein-journals.org
Substrate Control: As described above, a chiral center already present in the substrate molecule (like a precursor to the docosenyl chain) can dictate the stereochemistry of subsequent reactions. nih.gov
By applying these advanced synthetic strategies, it is possible to design and execute syntheses that yield molecules with precisely controlled three-dimensional structures. nih.gov
Green Chemistry Principles in Synthetic Designacs.org
The synthesis of this compound, like many industrial chemical processes, is increasingly being evaluated through the lens of green chemistry. The goal is to develop synthetic routes that are more sustainable, efficient, and environmentally benign. The principles of green chemistry provide a framework for designing and optimizing the synthesis of long-chain alkyltriethoxysilanes, focusing on aspects such as atom economy, catalyst choice, energy consumption, and the use of safer materials.
The primary industrial method for synthesizing compounds like this compound is the hydrosilylation of an alkene (1-docosene) with a hydrosilane (triethoxysilane). This reaction involves the addition of a silicon-hydrogen bond across the carbon-carbon double bond of the alkene, typically facilitated by a catalyst. The application of green chemistry principles to this fundamental reaction aims to minimize its environmental footprint.
Atom Economy
One of the core principles of green chemistry is maximizing atom economy, which seeks to incorporate the maximum number of atoms from the reactants into the final product. The hydrosilylation reaction is an exemplary case of a highly atom-economical process. frontiersin.orgmdpi.com In the ideal synthesis of this compound from 1-docosene (B72489) and triethoxysilane, all atoms from both reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%. researchgate.netmdpi.com This addition reaction avoids the formation of by-products, which would otherwise represent waste and require additional separation and disposal steps.
Catalysis
Catalysts are crucial for the hydrosilylation reaction, and the choice of catalyst is a significant focus of green synthetic design.
Precious vs. Earth-Abundant Metal Catalysts: Historically, platinum-based catalysts, such as Speier's and Karstedt's catalysts, have dominated industrial hydrosilylation due to their high activity and selectivity. acs.orgnih.govsigmaaldrich.com However, platinum is a precious, scarce, and expensive metal, which raises concerns about cost and sustainability. frontiersin.org Consequently, significant research has been directed towards developing catalysts based on more earth-abundant, less toxic, and more cost-effective metals. frontiersin.orgnih.gov Metals such as iron, cobalt, and nickel have emerged as promising alternatives, offering new catalytic pathways for alkene hydrosilylation. acs.orgfrontiersin.org While some of these alternative catalysts have faced challenges with air and moisture sensitivity, ongoing research is focused on developing more robust and stable systems suitable for industrial application. acs.orgnih.gov
Catalyst Efficiency and Selectivity: The efficiency of the catalyst is paramount. A highly efficient catalyst requires lower loading, reducing both cost and the potential for metal contamination in the final product. For the synthesis of this compound, high regioselectivity is also critical to ensure the formation of the desired terminal (anti-Markovnikov) addition product, which provides the intended long-chain alkyl functionality.
| Catalyst Type | Metal | Advantages | Disadvantages | Citations |
| Traditional Catalysts | Platinum (Pt) | High activity, High selectivity, Well-established | High cost, Low abundance, Environmental concerns | acs.orgnih.govsigmaaldrich.com |
| Rhodium (Rh), Ruthenium (Ru) | High activity for specific transformations | High cost, Low abundance | mdpi.comsigmaaldrich.com | |
| Green Alternative Catalysts | Cobalt (Co) | Earth-abundant, Low cost, Environmentally benign | Can be sensitive to air and moisture | acs.orgfrontiersin.orgnih.gov |
| Iron (Fe) | Very abundant, Low cost, Low toxicity | Often require specific ligands for high activity | acs.orgfrontiersin.org | |
| Nickel (Ni) | Earth-abundant, Lower cost than Pt | Can have issues with catalyst stability and selectivity | acs.orgfrontiersin.org |
Design for Energy Efficiency
Use of Safer Solvents and Auxiliaries
The fifth principle of green chemistry advocates for minimizing or eliminating the use of auxiliary substances like solvents, or replacing them with more innocuous alternatives. wordpress.com Traditional organic syntheses often rely on large volumes of volatile organic compounds (VOCs), which can be hazardous and contribute to pollution. jetir.org
Modern approaches to silane synthesis favor solvent-free ("neat") reaction conditions where possible. acs.org When a solvent is necessary to ensure proper mixing or heat transfer, the focus shifts to "green solvents" such as water, alcohols, or supercritical fluids. jetir.orgpharmacyjournal.in For the synthesis of alkoxysilanes, using alcohols as both a reactant and a solvent can be an effective strategy. acs.org This approach simplifies the process and avoids the introduction of additional, potentially hazardous substances. acs.orgacs.org
| Solvent Class | Examples | Rationale for Use in Green Synthesis | Citations |
| Conventional Solvents (To be avoided) | Dichloromethane, Toluene, Tetrahydrofuran (THF) | Often effective but can be toxic, volatile, and environmentally persistent. | wordpress.commdpi.commdpi.com |
| Green Solvents | Water | Non-toxic, non-flammable, abundant, and inexpensive. | jetir.orgpharmacyjournal.inmdpi.com |
| Ethanol, Isopropanol | Biodegradable, low toxicity, can be derived from renewable resources. | acs.orgthecalculatedchemist.com | |
| Glycerol | Low toxicity, biodegradable, derived from natural oils. | pharmacyjournal.in | |
| Supercritical CO₂ | Non-toxic, non-flammable, allows for easy product separation. | jetir.org | |
| Solvent-Free ("Neat") | N/A | Eliminates solvent waste, reduces process steps and energy for solvent removal. | acs.org |
Use of Renewable Feedstocks
While the silicon in this compound is derived from silica, an abundant mineral, the docosenyl group is derived from 1-docosene, which traditionally comes from petrochemical sources. A forward-looking green chemistry approach involves exploring the use of renewable feedstocks. Research into bio-based silane coupling agents, for instance, utilizes precursors derived from natural sources like terpenoids. sciencesconf.org Similarly, long-chain alkenes like 1-docosene can potentially be sourced from biorefineries that process plant oils or other biomass, creating a more sustainable pathway from renewable starting materials to the final product.
Mechanisms of Interfacial Interaction and Surface Modification
Fundamental Silane (B1218182) Coupling Mechanisms
The interfacial bonding of trialkoxysilanes like Docosenyltriethoxysilane to a substrate is a multi-step process. It begins with the activation of the silane through hydrolysis, followed by condensation reactions that form a stable, cross-linked siloxane network on the substrate surface.
Hydrolysis of Ethoxy Groups to Silanol (B1196071) Functionalities
The initial and essential step in the mechanism is the hydrolysis of the ethoxy (-OCH₂CH₃) groups attached to the silicon atom. amchro.atgelest.com In the presence of water, these alkoxy groups are replaced by hydroxyl (-OH) groups, converting the this compound into a highly reactive Docosenylsilanetriol and releasing ethanol (B145695) as a byproduct. nih.gov This reaction is typically catalyzed by acid or base. google.com
Acid-Catalyzed Mechanism: Under acidic conditions, an ethoxy group is protonated, making it a better leaving group. A water molecule then attacks the electrophilic silicon atom, leading to the displacement of ethanol and the formation of a silanol group (Si-OH). semanticscholar.org
Base-Catalyzed Mechanism: In alkaline conditions, a hydroxide (B78521) ion directly attacks the silicon atom, forming a pentacoordinate intermediate, which then expels an ethoxide ion to yield the silanol. nih.gov
The rate of hydrolysis is influenced by several factors, including pH, catalyst concentration, solvent, and the steric bulk of the alkoxy groups. gelest.comtaylorfrancis.com Generally, methoxy (B1213986) silanes hydrolyze faster than ethoxy silanes due to the smaller size of the methoxy group. gelest.com While hydrolysis is a prerequisite for surface bonding, it must be controlled, as the resulting silanols are unstable and prone to self-condensation if left in solution for extended periods. gelest.comafinitica.com
| Factor | Effect on Hydrolysis Rate | Mechanism/Reason |
|---|---|---|
| pH | Minimal rate at pH 7; increases under acidic or basic conditions. | Acid or base catalysis is required to facilitate the nucleophilic substitution reaction. google.com |
| Alkoxy Group | Methoxy > Ethoxy > Propoxy | Steric hindrance around the silicon atom slows the approach of water molecules. taylorfrancis.com |
| Solvent System | Higher water concentration generally increases the rate. | Water is a key reactant in the hydrolysis process. google.com |
| Temperature | Higher temperature increases the rate. | Provides the necessary activation energy for the reaction. |
Condensation Reactions with Substrate Hydroxyls (Si-O-Si Bond Formation)
Once hydrolyzed, the reactive silanol groups can undergo condensation reactions. This occurs in two competing ways:
Intermolecular Condensation: Silanols can react with each other to form siloxane oligomers (Si-O-Si linkages). This process can continue, building a cross-linked polysiloxane network. amchro.atdtic.mil
Surface Condensation: Crucially for surface modification, the silanol groups react with hydroxyl groups present on the surface of inorganic substrates (like silica (B1680970), glass, or metal oxides). researchgate.net This reaction forms a highly stable, covalent siloxane bond (Substrate-O-Si) and releases a water molecule. nih.gov
This covalent linkage is responsible for the durable adhesion of the silane layer to the substrate. shinetsusilicones.com Typically, a single silane molecule forms one or two bonds with the surface, while the remaining silanol groups may engage in cross-linking with adjacent silane molecules, creating a robust, multilayered film. amchro.at The final drying or curing step drives the condensation reactions to completion by removing water, solidifying the covalent network. amchro.at
Covalent and Hydrogen Bonding at Organic-Inorganic Interfaces
The interaction at the interface is a combination of different bonding types. Initially, the hydrolyzed silanol groups form hydrogen bonds with the hydroxyl groups on the substrate surface. shinetsusilicones.com This physisorption step is reversible and positions the silane molecules correctly for the subsequent, irreversible formation of covalent bonds.
Specific Interfacial Behavior of this compound
While the fundamental hydrolysis and condensation mechanisms apply, the unique feature of this compound is its very long C₂₂ alkyl chain. This chain profoundly influences how the molecule behaves at an interface, governing its adsorption, organization, and the final properties of the modified surface.
Influence of Long Alkyl Chain on Interfacial Adsorption and Organization
The docosenyl chain dictates the formation of a highly organized, self-assembled monolayer (SAM). The length of the alkyl chain plays a critical role in the final surface properties, such as hydrophobicity.
Steric Hindrance: The bulky C₂₂ chain creates significant steric hindrance around the triethoxysilane (B36694) headgroup. This can slow the rates of both hydrolysis and, more significantly, self-condensation in solution compared to shorter-chain silanes. mdpi.com This effect can be advantageous, allowing for more controlled deposition and reducing the formation of undesirable polysiloxane aggregates before surface attachment. researchgate.net
Hydrophobic Interactions: The long, nonpolar alkyl chain is highly hydrophobic. In aqueous or polar environments, this drives the molecules to arrange themselves at interfaces to minimize contact between the hydrocarbon chains and the solvent.
Van der Waals Forces: Strong van der Waals attractive forces between the long, adjacent docosenyl chains are a primary driving force for self-assembly. nih.gov These forces encourage the chains to pack closely together in an ordered, quasi-crystalline structure, leading to the formation of a dense and stable monolayer. uchicago.edu Research has shown that longer alkyl chains lead to more effective surface coverage and higher hydrophobicity, as measured by water contact angle. researchgate.netmdpi.com
| Alkyl Silane (Chain Length) | Substrate | Resulting Water Contact Angle (°) | Reference Finding |
|---|---|---|---|
| Methyl (C₁) | Silica Nanoparticles | ~0° (Hydrophilic) | Short chain is unable to form a protective hydrophobic network. d-nb.inforesearchgate.net |
| Propyl (C₃) | Mesoporous Silica | ~57° | Contact angle increases with chain length. researchgate.net |
| Octyl (C₈) | Silica Nanoparticles | ~151° (Hydrophobic) | Sufficient chain length to form a dense, hydrophobic layer. d-nb.inforesearchgate.net |
| Dodecyl (C₁₂) | Mesoporous Silica | ~98° | Further increase in hydrophobicity with longer chains. researchgate.net |
| Octadecyl (C₁₈) | Mesoporous Silica | ~102° | Very long chains provide excellent water repellency. researchgate.net |
Molecular Orientation and Packing Density at the Substrate Interface
For long-chain alkylsilanes like this compound, the final properties of the modified surface are determined by the molecular-level structure of the SAM. The goal is typically to form a densely packed, well-ordered monolayer.
Molecular Orientation: To maximize the favorable van der Waals interactions, the long alkyl chains tend to align themselves in a nearly perpendicular orientation to the substrate, with a slight tilt angle. harvard.edu They adopt a stable, all-trans conformation, which minimizes steric repulsion and creates a structure similar to that of a crystalline hydrocarbon. researchgate.net
Packing Density: The ability to form a densely packed monolayer is a hallmark of long-chain silanes. nih.gov A high packing density, often approaching 20-22 Ų per molecule, minimizes gaps and defects in the film. illinois.edu This dense packing is crucial for creating an effective barrier layer, for example, to prevent water penetration. The formation of cross-linked siloxane bonds between adjacent molecules further enhances the mechanical stability and packing density of the monolayer. nih.govnist.gov The quality of this packing can be analyzed using techniques like Fourier Transform Infrared (FTIR) spectroscopy, which can detect the conformational order (gauche vs. trans) of the alkyl chains. researchgate.net
The combination of covalent anchoring to the substrate and the strong intermolecular forces between the long docosenyl chains results in a highly robust and stable surface modification.
Factors Influencing Surface Modification Efficacy
Environmental Conditions (e.g., Temperature, pH) During GraftingThere is no available research detailing the influence of environmental parameters such as temperature and pH on the efficacy of this compound grafting.
Without specific data and research findings for this compound, any attempt to create the requested article would be based on speculation and generalizations from other silane compounds, which would violate the user's strict instructions to focus solely on the specified compound and maintain scientific accuracy.
Formation and Structural Characterization of Self Assembled Monolayers and Multilayers
Principles of Self-Assembly for Docosenyltriethoxysilane
The self-assembly of this compound is a complex process governed by specific molecular driving forces that dictate the formation of ordered structures.
The primary driving forces behind the self-assembly of this compound are Van der Waals interactions and hydrophobic effects. The long docosenyl (C22) alkyl chains of the molecule play a crucial role in this process. Van der Waals forces, although relatively weak, become significant when summed over the length of these long alkyl chains, promoting intermolecular attraction and ordering. berkeley.edunih.gov These interactions are analogous to the forces that hold together layers in transition metal dichalcogenides. berkeley.edu
The hydrophobic effect also contributes significantly to the self-assembly process, particularly in aqueous environments or on hydrophilic substrates. The nonpolar alkyl chains tend to minimize their contact with polar molecules, driving them to aggregate and form a closely packed structure. This phenomenon is similar to the hydrophobic interactions observed between silica (B1680970) surfaces coated with octadecyltrichlorosilane. bohrium.com
The interplay of Van der Waals forces and hydrophobic effects results in the formation of densely packed and highly ordered molecular films. The long alkyl chains align themselves in a largely all-trans configuration, minimizing gauche defects and maximizing intermolecular interactions. This ordering leads to the formation of a quasi-crystalline structure within the monolayer. The degree of order is critical for the final properties of the film, such as its barrier properties and surface energy.
Research on similar long-chain alkylsilanes has shown that highly ordered hybrid films with negligible gauche defects can be formed, leading to surfaces with excellent dynamic dewetting behaviors. mdpi.com The concentration and conformation of the alkyl chains are key factors in determining the final properties of the film. mdpi.com
The thickness and morphology of this compound films can be controlled by manipulating the deposition conditions. Factors such as the concentration of the silane (B1218182) solution, the reaction time, temperature, and the presence of a catalyst can influence the final film structure. For instance, in the formation of multilayers, the thickness is often directly proportional to the number of adsorption cycles. nih.gov
Different deposition techniques, such as vapor deposition, immersion, or contact printing, can also lead to variations in the thickness and morphology of the resulting nanostructures. nih.gov For example, studies on other organosilanes have shown that vapor phase deposition can lead to different surface topographies compared to deposition from a solution. researchgate.net Techniques like using a shadow mask during deposition have been employed to achieve high thickness uniformity on curved substrates. mdpi.com
Structural Analysis of this compound Films
A variety of surface-sensitive analytical techniques are employed to investigate the structure of this compound films at the molecular level.
Techniques such as Sum-Frequency Generation (SFG) spectroscopy are powerful tools for probing the conformational order of the alkyl chains within the monolayer. mdpi.com The absence or presence of specific vibrational modes, such as those from CH2 groups, can indicate whether the alkyl chains are in an all-trans (ordered) or gauche (disordered) conformation. mdpi.com This information is crucial for understanding the relationship between the molecular structure of the film and its macroscopic properties.
The table below summarizes typical findings from spectroscopic analysis of alkylsilane films, which can be extrapolated to understand this compound films.
| Spectroscopic Technique | Observed Feature | Interpretation | Reference |
|---|---|---|---|
| Sum-Frequency Generation (SFG) Spectroscopy | Absence of CH2 peaks | Alkyl chains have an all-trans, standing-up configuration (highly ordered). | mdpi.com |
| Sum-Frequency Generation (SFG) Spectroscopy | Presence of CH2 peaks | Introduction of gauche defects in the alkyl chains (disordered). | mdpi.com |
The nature of the substrate plays a significant role in the formation and orientation of this compound films. The chemical composition and topography of the substrate surface can influence the nucleation and growth of the film, as well as the final orientation of the molecules. For instance, the crystal orientation of silicon thin films has been shown to be strongly dependent on the underlayer material. semanticscholar.org
On hydrophilic substrates like silicon dioxide, the ethoxy groups of the silane hydrolyze and form covalent siloxane (Si-O-Si) bonds with the surface hydroxyl groups, anchoring the molecule to the substrate. The subsequent self-assembly of the alkyl chains then proceeds from this anchored layer. In contrast, on more hydrophobic substrates, the initial adsorption and ordering may be different, potentially leading to variations in film quality and orientation. Studies on polyethylene (B3416737) glycol (PEG) films have demonstrated that the substrate's hydrophilic or hydrophobic character significantly influences the adsorption and arrangement of the polymer chains. mdpi.com
The following table illustrates the influence of substrate properties on film characteristics, based on general principles of self-assembled monolayer formation.
| Substrate Property | Influence on Film Formation | Expected Outcome for this compound | Reference |
|---|---|---|---|
| Hydrophilicity | Promotes covalent bond formation with the silane headgroup. | Stronger adhesion and potentially more ordered initial layer. | mdpi.com |
| Surface Roughness | Can affect the packing density and uniformity of the monolayer. | Increased roughness may lead to defects in the film. | researchgate.net |
| Crystallographic Orientation | Can template the orientation of the self-assembled film. | Preferential alignment of the alkyl chains with the substrate lattice. | semanticscholar.org |
Cross-Linking and Polymerization within Siloxane Networks
The formation of a stable and robust self-assembled monolayer (SAM) of this compound on a hydroxylated surface is critically dependent on the hydrolysis and subsequent polymerization of the triethoxysilane (B36694) headgroups. This process results in the formation of a highly cross-linked polysiloxane network, which provides covalent attachment to the substrate and lateral stability to the film.
The mechanism proceeds in two primary steps. First, in the presence of a trace amount of water, the ethoxy groups (-OCH2CH3) of the silane undergo hydrolysis to form reactive silanol (B1196071) groups (Si-OH). This reaction can be catalyzed by either acid or base.
Step 1: Hydrolysis Si(OCH2CH3)3 + 3H2O → Si(OH)3 + 3CH3CH2OH
Following hydrolysis, a condensation reaction occurs. The silanol groups can either react with the hydroxyl groups (-OH) present on the surface of the substrate (e.g., silicon oxide, glass) to form covalent Si-O-Substrate bonds, or they can react with silanol groups of adjacent this compound molecules to form intermolecular siloxane bridges (Si-O-Si). oaepublish.com This intermolecular condensation is a polymerization process that creates a two-dimensional network, significantly enhancing the thermal and chemical stability of the monolayer. oaepublish.com The ideal structure involves the reaction of all three silanol groups, leading to a highly cross-linked and densely packed film. tubitak.gov.tr
The extent of this cross-linking is a crucial factor in determining the quality and durability of the resulting monolayer. A well-formed network minimizes defects and ensures that the long docosenyl chains are oriented in a tightly packed, quasi-crystalline arrangement.
| Reaction Stage | Reactants | Products | Bond Type Formed |
| Hydrolysis | Docosenyl-Si(OEt)3, H2O | Docosenyl-Si(OH)3, EtOH | Si-OH (Silanol) |
| Substrate Condensation | Docosenyl-Si(OH)3, HO-Substrate | Docosenyl-Si(OH)2-O-Substrate | Si-O-Substrate |
| Intermolecular Condensation | Docosenyl-Si(OH)3, HO-Si(OH)2-Docosenyl | Docosenyl-(OH)2Si-O-Si(OH)2-Docosenyl | Si-O-Si (Siloxane) |
Functionalization and Post-Modification of this compound SAMs
While the primary surface property of a pure this compound SAM is its hydrophobicity, derived from the terminal methyl groups of the C22 alkyl chains, the functionality of these surfaces can be tailored for specific applications. This is achieved through post-modification strategies that introduce a wide range of chemical groups to the monolayer surface.
Strategies for Introducing Terminal Functional Groups
Given the chemically inert nature of the saturated docosenyl alkyl chain, direct modification is challenging. Therefore, two general approaches are employed to introduce terminal functional groups onto the surface. researchgate.net
Co-assembly of Mixed Monolayers: This is a prevalent strategy where this compound is co-deposited from a solution containing a secondary, functionalized organosilane. For example, a molecule like (3-aminopropyl)triethoxysilane (APTES) can be included in the deposition solution. tubitak.gov.tr During the self-assembly process, both the this compound and the functional silane will bind to the substrate, creating a mixed monolayer. The long docosenyl chains act as a matrix, while the shorter functional silanes provide reactive terminal groups (e.g., -NH2 from APTES) at the surface. tubitak.gov.tr The ratio of the two silanes in the solution can be adjusted to control the surface density of the functional groups.
Modification of Pre-functionalized Monolayers: This approach involves using a starting silane that is similar in chain length to this compound but already contains a reactive group at its terminus. For instance, an analogue with a terminal vinyl group (C=C) could be used to form the initial SAM. researchgate.net This pre-installed reactive group can then undergo a variety of subsequent chemical reactions to introduce other functionalities. For example, a vinyl-terminated SAM can undergo cycloaddition reactions to introduce new motifs. researchgate.net While this method does not directly modify a this compound SAM, it represents a key strategy for creating functional long-chain alkylsilane surfaces.
| Strategy | Description | Key Components | Controllable Parameter |
| Co-assembly | Simultaneous deposition of two or more different silanes to form a mixed surface. | This compound + Functional Silane (e.g., APTES) | Surface density of functional groups via solution concentration ratio. |
| Post-modification of Reactive SAMs | Formation of a SAM from a silane with a reactive terminal group, followed by chemical conversion. | Vinyl-terminated long-chain silane + subsequent reagents. | Type of terminal group introduced via choice of chemical reaction. |
Chemical Reactivity of Modified this compound Surfaces
The chemical reactivity of a modified this compound surface is entirely dependent on the nature of the functional groups introduced. A pure, unmodified SAM is largely unreactive, exhibiting primarily hydrophobic and van der Waals interactions.
In contrast, a mixed monolayer presents specific points of reactivity. For a surface co-assembled with APTES, the primary amine (-NH2) groups offer versatile handles for further chemical transformations. nih.gov These amine groups can:
Undergo acylation: React with acetic anhydride (B1165640) or succinic anhydride to yield neutral acetyl groups or negatively charged carboxyl groups, respectively. nih.gov
Form amides: Couple with carboxylic acids using standard coupling agents (e.g., EDC/NHS) to immobilize biomolecules like peptides, DNA, or proteins.
React with aldehydes or ketones: Form Schiff bases, which can be subsequently reduced to stable secondary amines.
Act as a nucleophile: Participate in reactions with various electrophilic reagents. For instance, research has shown that amine-terminated SAMs can react with dyes like Rhodamine-B, allowing for fluorescent labeling and characterization. tubitak.gov.tr
The ability to perform these well-established chemical reactions on the SAM surface allows for the covalent attachment of a vast array of molecules, transforming the inert hydrophobic surface into a chemically active and specific interface. rsc.org
Patterning and Controlled Spatial Organization of Films
Creating spatially organized patterns of this compound films is essential for applications in microelectronics, biosensors, and fundamental surface science studies. Several lithographic techniques can be used to control the deposition of the silane on a substrate with micro- and nanoscale precision. acs.orgnih.gov
Microcontact Printing (µCP): This is a widely used "soft lithography" technique for patterning alkylsilanes. tubitak.gov.trbu.edu The process involves:
Fabricating an elastomeric stamp, typically from polydimethylsiloxane (B3030410) (PDMS), with a desired surface pattern.
"Inking" the stamp with a solution of this compound.
Bringing the inked stamp into contact with the substrate. The silane is transferred from the raised regions of the stamp to the substrate, forming a patterned SAM. nih.gov
The resulting patterned surface can then be used as is, or the remaining bare regions can be "backfilled" with a different silane, such as a hydrophilic oligo(ethylene glycol)-terminated silane, to create surfaces with patterned chemical and physical properties. tubitak.gov.tr
Photolithography: This technique utilizes light to create patterns on a surface. For organosilane SAMs, this can be achieved in several ways:
Photocatalytic Degradation: A substrate uniformly coated with a this compound SAM can be patterned by selectively degrading the monolayer. This can be accomplished using an Atomic Force Microscope (AFM) with a titanium-coated tip, which, when irradiated with UV light, locally generates reactive oxygen species that break down the organic film with sub-100 nm resolution. acs.orgnih.gov
Photodeprotection: A mixed monolayer can be created using a functional silane that is protected by a photolabile group. cdnsciencepub.comacs.org Uniform irradiation through a photomask cleaves the protecting group only in the exposed areas, revealing a reactive functional group (e.g., -NH2 or -COOH). nih.gov This allows for the creation of chemically patterned surfaces without damaging the silane backbone.
These patterning methods enable the precise spatial organization of this compound films, allowing for the fabrication of complex, multifunctional surfaces.
| Patterning Technique | Principle | Typical Resolution | Advantages |
| Microcontact Printing (µCP) | Additive transfer of silane "ink" from a patterned elastomeric stamp to a substrate. | Sub-micrometer to several hundred micrometers. | Rapid, simple, low cost, applicable to various substrates. tubitak.gov.tr |
| Photocatalytic Nanolithography | Subtractive removal of the SAM via localized photocatalysis using a UV-irradiated AFM tip. | Sub-100 nanometers. | High resolution, direct-write capability. nih.gov |
| Photolithography with Photolabile Groups | Selective chemical activation of the surface by light-induced removal of a protecting group. | Micrometer scale. | Creates chemical patterns without damaging the monolayer backbone. cdnsciencepub.com |
Advanced Characterization Techniques for Modified Surfaces and Hybrid Materials
Spectroscopic Techniques for Chemical Structure and Bonding
Spectroscopic methods are indispensable for elucidating the chemical nature of the silane (B1218182) layer. They provide detailed information on the elemental makeup, the formation of covalent bonds with the substrate, and the degree of cross-linking within the silane network.
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and the chemical bonding environment of the top 1-10 nanometers of a surface. thermofisher.comcarleton.edu When a surface is modified with Docosenyltriethoxysilane, XPS is used to confirm the presence of the silane layer and to analyze its chemical structure. nih.govmdpi.com
An XPS analysis begins with a survey scan to identify all the elements present on the surface. rms-foundation.ch For a successfully modified substrate, the survey spectrum would show peaks corresponding to Silicon (Si), Oxygen (O), and Carbon (C) from the this compound, in addition to the elements from the underlying substrate. High-resolution scans of the Si 2p, O 1s, and C 1s regions provide detailed information about the chemical states. azom.comresearchgate.net
The Si 2p peak can be deconvoluted to identify silicon atoms in different chemical environments. For instance, a peak around 102-104 eV is characteristic of the formation of a polysiloxane (Si-O-Si) network, confirming the hydrolysis and condensation of the ethoxy groups. The C 1s spectrum can distinguish between the aliphatic carbon in the long docosenyl chain (C-C/C-H bonds, ~285.0 eV) and the carbon in the ethoxy groups (C-O, ~286.5 eV) before hydrolysis. rms-foundation.ch The O 1s spectrum will show contributions from the substrate oxide, Si-O-Si bonds, and potentially Si-OH groups. researchgate.net
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule or on a surface. researchgate.netnih.gov In its Attenuated Total Reflectance (ATR) mode, ATR-FTIR is particularly useful for analyzing thin films and surface layers. researchgate.netucdavis.edu For surfaces modified with this compound, FTIR is used to track the key chemical transformations that occur during the grafting process. mdpi.com
The FTIR spectrum of the precursor, this compound, would show strong characteristic peaks for the long alkyl chain, including C-H stretching vibrations around 2850-2960 cm⁻¹. Other key peaks include those for the Si-O-C bonds of the ethoxy groups, typically found around 1080-1100 cm⁻¹ and 960 cm⁻¹.
Upon hydrolysis and covalent bonding to a hydroxylated surface, significant spectral changes are observed. The disappearance or reduction in the intensity of the Si-O-C peaks indicates the successful hydrolysis of the ethoxy groups. Concurrently, the emergence of a broad and strong band around 1000-1130 cm⁻¹ is indicative of the formation of the cross-linked Si-O-Si (siloxane) network. The persistent strong C-H stretching bands confirm the presence of the long docosenyl tail on the surface. researchgate.net
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si Magic Angle Spinning (MAS) NMR, provides unparalleled insight into the local chemical environment of silicon atoms and the degree of condensation in the siloxane network. osti.gov While solution-state NMR is used to confirm the structure of the this compound precursor, solid-state ²⁹Si MAS NMR is essential for characterizing the final structure of the grafted layer on a surface.
The chemical shift of a silicon nucleus in a ²⁹Si NMR spectrum is highly sensitive to the number of siloxane bridges (Si-O-Si) attached to it. This allows for the quantification of different silicon species within the surface layer. These species are often denoted as Tⁿ structures, where 'T' signifies a trifunctional silane unit and 'n' is the number of bridging oxygen atoms connected to other silicon atoms.
T⁰: Represents the unreacted silane with no siloxane bridges (R-Si(OEt)₃).
T¹: Represents a silicon atom connected to one other silicon atom through a siloxane bridge.
T²: Represents a silicon atom connected to two other silicon atoms, forming a linear chain-like structure.
T³: Represents a fully condensed silicon atom connected to three other silicon atoms, indicating a highly cross-linked network structure. researchgate.net
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It detects molecular vibrations by measuring the inelastic scattering of monochromatic light. nih.govnih.gov This technique provides a unique "vibrational fingerprint" of the molecules on a surface and is particularly sensitive to non-polar bonds and symmetric vibrations, which can be weak in FTIR spectra. sciencedaily.com
For surfaces modified with this compound, Raman spectroscopy is highly effective for characterizing the long, non-polar docosenyl (C₂₂) alkyl chain. arizona.edu The C-C stretching modes (around 1060-1130 cm⁻¹) and CH₂ twisting modes (around 1295 cm⁻¹) are sensitive to the conformational order of the alkyl chain. Well-ordered, all-trans chains, characteristic of a densely packed monolayer, give rise to sharp and intense peaks. In contrast, disordered chains with more gauche defects result in broader, less intense peaks. Raman spectroscopy can also be used to probe the formation of the Si-O-Si network, which exhibits characteristic bands in the 400-500 cm⁻¹ region.
Microscopic and Imaging Techniques for Surface Morphology and Topography
While spectroscopic techniques reveal chemical information, microscopic techniques provide a visual and quantitative assessment of the surface at the micro- and nanoscale. These methods are crucial for understanding how the silane modification alters the physical landscape of the substrate.
Atomic Force Microscopy (AFM) is a premier high-resolution imaging technique for characterizing surface topography with nanoscale precision. icspicorp.comoamjms.eu It works by scanning a sharp probe over the sample surface, providing a three-dimensional map of the surface features without requiring a vacuum environment. tribology.rs AFM is essential for evaluating the quality and uniformity of this compound films. nanosurf.com
By comparing AFM images taken before and after the silanization process, one can directly visualize the changes in surface morphology. The analysis can reveal whether the silane forms a complete, uniform monolayer, aggregates into islands, or forms a disordered, irregular layer. sciopen.com
Furthermore, AFM provides quantitative data on surface roughness. oamjms.eu Parameters such as the arithmetic average roughness (Ra) and the root mean square roughness (Rq) are calculated from the topography data. A successful modification with this compound, aimed at creating a smooth, hydrophobic surface, would ideally result in a low Ra value, indicating a uniform and well-ordered film. Conversely, improper deposition conditions might lead to aggregation and a significant increase in surface roughness.
Scanning Electron Microscopy (SEM) for Surface Topography and Film Coverage
Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography of materials modified with this compound. Due to its significant depth of field and high resolution, SEM provides a distinct three-dimensional appearance of the surface, making it ideal for assessing the quality and uniformity of the silane film. nih.gov The technique is used to directly visualize surface features, which is crucial for evaluating how the silanization process has altered the substrate's morphology. nih.gov
When analyzing a surface treated with this compound, SEM imaging can reveal the extent of film coverage, identifying whether the silane has formed a complete, homogeneous monolayer or if it has resulted in aggregated islands or an uneven coating. These topographical features are critical as they directly influence the functional properties of the surface, such as hydrophobicity and slipperiness. For instance, SEM studies on similar silane-modified surfaces have been used to compare the roughness produced by different application methods, demonstrating that the choice of deposition technique can significantly impact the final surface texture. nih.gov By examining the surface at various magnifications, researchers can detect microcracks, pinholes, or other defects in the silane layer that could compromise its performance. nih.gov
Transmission Electron Microscopy (TEM) for Cross-Sectional Analysis
While SEM provides a top-down view of the surface, Transmission Electron Microscopy (TEM) is employed for high-resolution cross-sectional analysis, offering insights into the thickness and internal structure of the this compound film. By preparing a thin slice of the modified material, TEM can directly image the silane layer, the substrate, and the interface between them. This is particularly valuable for confirming the formation of a distinct, well-adhered film and for measuring its precise thickness, which can range from a single monolayer (a few nanometers) to thicker, multilayered coatings.
TEM analysis can also reveal how the silane molecules are organized and whether they have successfully bonded with the substrate. In studies of hybrid materials, such as polymer nanocomposites, TEM has been used to show how silane functionalization can lead to the dissolution of nanoparticles at a molecular level within a matrix, indicating successful integration. cnrs.fr For a this compound layer, TEM would be instrumental in verifying that the long docosenyl chains are oriented as expected and that the film is free of voids or delamination at the substrate interface, ensuring the integrity of the functional coating.
Surface Energy and Wettability Assessments
Contact Angle Measurements for Hydrophobicity and Surface Energy
Contact angle measurement is a fundamental technique for quantifying the wettability of a surface modified with this compound. A high contact angle with water is a direct indicator of a hydrophobic (water-repellent) surface, a primary goal of applying long-chain alkylsilanes. silcotek.comresearchgate.net The sessile drop method is commonly used, where a droplet of a probe liquid is placed on the surface, and the angle formed between the liquid-vapor interface and the solid surface is measured. cuni.cz Surfaces with water contact angles greater than 90° are classified as hydrophobic. researchgate.net The modification with this compound, which possesses a long C22 alkyl chain, is expected to produce a highly non-polar surface, leading to significantly high water contact angles, often exceeding 150° for superhydrophobic surfaces. nanoscience.com
Beyond simple hydrophobicity, contact angle data is used to calculate the surface free energy (SFE) of the modified material. ossila.combiolinscientific.com SFE is a measure of the excess energy at the surface compared to the bulk and is crucial for understanding adhesion and wetting phenomena. ossila.com To determine SFE, contact angles are measured using several probe liquids with known surface tension components (polar and dispersive). cuni.cznanoscience.com Models such as the Owens-Wendt-Rabel & Kaelble (OWRK) method are then applied to the data to calculate the dispersive and polar components of the solid's surface energy. ossila.comnanoscience.com A surface successfully functionalized with this compound would exhibit a very low surface free energy with a dominant dispersive component, characteristic of a non-polar, hydrocarbon-rich surface.
Table 1: Representative Contact Angle and Surface Free Energy Data for Silane-Modified Surfaces The following table presents illustrative data for surfaces modified with long-chain silanes, demonstrating the typical effects on wettability and surface energy. The values are representative of what would be expected for a surface treated with this compound.
| Probe Liquid | Surface Tension (mN/m) | Expected Contact Angle (θ) on Modified Surface | Calculated Surface Free Energy (SFE) Component | Value (mN/m) |
|---|---|---|---|---|
| Water | 72.8 | > 110° | Total SFE (γs) | ~20-25 |
| Diiodomethane | 50.8 | ~70-80° | Dispersive Component (γsd) | ~20-25 |
| Glycerol | 64.0 | > 90° | Polar Component (γsp) | < 1 |
Sliding Angle Measurements for Surface Slipperiness
The sliding angle, also known as the roll-off angle, provides a dynamic measure of a surface's liquid repellency and is a critical parameter for evaluating the "slipperiness" of a surface coated with this compound. This measurement is determined by placing a droplet of liquid on the surface and then tilting the surface until the droplet begins to move. mpg.de A low sliding angle indicates that the adhesion between the liquid droplet and the surface is very weak, allowing the droplet to roll off easily. mpg.de
This property is directly related to contact angle hysteresis, which is the difference between the advancing and receding contact angles. mpg.de Low contact angle hysteresis is a hallmark of a highly repellent and homogeneous surface, resulting in a low sliding angle. mpg.de For applications requiring self-cleaning properties, a low sliding angle (typically below 10°) is desired. mpg.de The long, non-polar docosenyl chains of the silane create a low-energy surface that minimizes liquid adhesion, which is expected to result in very low sliding angles for liquids like water. arxiv.org Research on similar lubricant-infused or liquid-like surfaces has demonstrated sliding angles as low as 1-8°, a range that could be achievable with optimized this compound coatings. mpg.deresearchgate.net
Thermal and Mechanical Characterization of Silane-Modified Systems
Thermogravimetric Analysis (TGA) for Grafting Density and Thermal Stability of Modified Systems
Thermogravimetric Analysis (TGA) is a powerful technique used to determine the thermal stability of materials and to quantify the amount of this compound grafted onto a substrate. cnrs.frnih.gov The analysis involves heating a sample at a controlled rate and measuring the change in mass as a function of temperature. rsc.org The resulting TGA curve provides critical information about decomposition temperatures and the composition of the modified material. nih.gov
Furthermore, the weight loss recorded in the TGA curve can be used to calculate the grafting density of the silane on the surface of a substrate (e.g., nanoparticles). nih.gov By measuring the percentage of mass lost due to the decomposition of the organic silane molecules, one can determine the number of silane chains attached per unit of surface area. researchgate.netresearchgate.net This quantitative measure is essential for controlling the surface modification process and correlating surface coverage with functional performance. nih.govdntb.gov.ua
Table 2: Illustrative TGA Data for a Substrate Modified with an Alkyl Silane This table provides representative data from a TGA experiment on a silica (B1680970) substrate before and after modification, demonstrating how the data is used to assess thermal stability and grafting amount.
| Sample | T₅% (Onset Decomposition, °C) | Tmax (Max Decomposition Rate, °C) | Residual Mass at 600 °C (%) | Calculated Weight Loss due to Silane (%) |
|---|---|---|---|---|
| Unmodified Substrate | > 600 °C | - | ~98% | N/A |
| This compound-Modified Substrate | ~350 °C | ~450 °C | ~85% | ~13% |
Assessment of Interfacial Adhesion Strength in Composites
The primary methods for this assessment are direct measurements of the interfacial shear strength (IFSS). These techniques are designed to isolate and quantify the forces governing the fiber-matrix bond.
Micromechanical Evaluation Techniques
Several key micromechanical tests are employed to directly measure the adhesion at the fiber-matrix interface. The most prominent of these is the single-fiber pull-out test (SFPO). mdpi.comfraunhofer.de
Single-Fiber Pull-Out Test (SFPO): This is one of the most widely accepted methods for determining the interfacial shear strength. textechno.com The procedure involves embedding a single, short fiber to a specific length within a droplet or block of the matrix material. fraunhofer.de A specialized testing apparatus then pulls the fiber out of the matrix at a constant speed, while continuously recording the applied force and displacement. mdpi.com The resulting load-displacement curve provides detailed information about the debonding process and the frictional forces at play after the initial bond is broken. mdpi.comipfdd.de The peak load achieved before the fiber begins to slip is used to calculate the IFSS.
Microbond Test: This is a variation of the SFPO test where a micro-droplet of resin is cured onto the surface of a single fiber. Two micro-vises are then used to shear the droplet from the fiber, and the force required to do so is measured. mdpi.comresearchgate.net This method allows for multiple tests to be conducted along a single fiber.
Single-Fiber Fragmentation Test (SFFT): In this technique, a single fiber is embedded along the axis of a dogbone-shaped specimen of the matrix material. The specimen is then subjected to tensile strain. As the strain increases, stress is transferred from the matrix to the fiber, causing the fiber to fracture into progressively shorter fragments. scribd.comnpl.co.uk This process continues until the fragments become so short that the stress transferred to them is insufficient to cause further breaks. The length of these critical fragments is then used to calculate the interfacial shear strength. scribd.com
Analysis of Research Findings
The output from these tests provides quantitative data on the effectiveness of the silane coupling agent. For instance, the treatment of amorphous alloy fibers with the silane coupling agent KH-550 (an aminopropylsilane) in an ultra-high-performance concrete matrix demonstrated a significant improvement in interfacial properties as measured by the single-fiber pull-out test. mdpi.com Researchers observed that as the concentration of the silane solution increased to an optimal level, the peak load required to pull out the fiber also increased. mdpi.com This directly translates to a higher interfacial bonding strength.
The data below illustrates the type of results obtained from such tests, showing a clear correlation between the silane treatment and the enhancement of interfacial adhesion.
Table 1: Illustrative Interfacial Properties of Silane-Modified Fiber in a Cementitious Matrix (Based on data for KH-550 mdpi.com)
| Fiber Treatment | Peak Pull-Out Load (N) | Interfacial Bond Strength (MPa) | Pull-Out Energy (N·mm) |
|---|---|---|---|
| Unmodified Fiber | 89.06 | 2.84 | 65.12 |
| 5% Silane Solution | 94.15 | 3.01 | 68.91 |
| 10% Silane Solution | 98.73 | 3.15 | 72.34 |
| 15% Silane Solution | 103.22 | 3.29 | 74.61 |
As shown in the illustrative data, the application of a silane coupling agent resulted in a notable increase in peak pull-out load and calculated interfacial bond strength. mdpi.com The failure mode in the modified fibers was observed to be fiber pull-out from the matrix, indicating that the interface was strong enough to allow for significant energy absorption before failure. mdpi.com Similarly, studies on glass fibers in a polypropylene (B1209903) matrix have shown that the use of a silane-based coupling agent can increase the IFSS from 4.5 MPa to 7.5 MPa. mdpi.com These quantitative assessments are essential for optimizing the concentration of coupling agents like this compound and verifying the formation of a robust and durable interphase in the final composite material.
Theoretical and Computational Studies of Docosenyltriethoxysilane Systems
Molecular Dynamics Simulations of Self-Assembly Processes
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. cuny.edunih.gov For docosenyltriethoxysilane, MD simulations are invaluable for understanding how individual molecules organize into ordered structures, such as self-assembled monolayers (SAMs). polito.itnih.gov These simulations model the interactions between molecules and with a substrate surface, providing a detailed picture of the self-assembly process. bohrium.com
MD simulations can predict the structural arrangement of the long docosenyl (C22) chains in a self-assembled layer. The simulations track the positions and movements of each atom, allowing for the characterization of the collective behavior of the alkyl chains. Key parameters obtained from these simulations include the tilt angle of the chains with respect to the surface normal, the degree of conformational order (gauche vs. anti-conformations), and the packing density of the monolayer. researchgate.net
Studies on similar long-chain alkylsilanes have shown that alkyl chain order increases with chain length. researchgate.net Therefore, for this compound, simulations are expected to predict a high degree of van der Waals interaction between the C22 chains, leading to a well-ordered, quasi-crystalline monolayer structure. The final conformation is a balance between the attractive forces of the alkyl chains, which favor upright alignment, and the steric constraints imposed by the triethoxysilane (B36694) headgroup and its bonding to the substrate.
Table 1: Predicted Conformational Properties of a this compound Monolayer from MD Simulations
| Property | Predicted Value Range | Influencing Factors |
| Average Tilt Angle (°) | 15 - 30 | Surface coverage, headgroup bonding, temperature |
| Conformational Order Parameter (S) | > 0.85 | Temperature, chain length, packing density |
| Inter-chain Distance (Å) | 4.2 - 4.5 | Substrate lattice, surface energy |
Note: Data are illustrative, based on typical simulation results for long-chain alkylsilanes.
The interaction between the triethoxysilane headgroup of this compound and a substrate (e.g., silicon dioxide, gold) is critical to the formation and stability of the SAM. MD simulations can model the adsorption process and the nature of the interfacial bonding. nih.gov By defining the potential energies between the atoms of the silane (B1218182) and the substrate, simulations can elucidate the preferred binding sites, the orientation of the headgroup at the interface, and the influence of surface topology on monolayer formation.
These simulations can also account for the presence of interfacial water, which plays a crucial role in the hydrolysis of the ethoxy groups, a prerequisite for covalent bond formation with hydroxylated surfaces. The simulations can provide insights into the distribution of water molecules at the interface and their role in mediating the silane-substrate interaction.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is particularly useful for studying chemical reactions, as it can be used to calculate the energies of reactants, products, and transition states, thereby mapping out the reaction pathway. stackexchange.com
The formation of a stable siloxane network from this compound on a surface proceeds via hydrolysis and condensation reactions. DFT calculations can elucidate the detailed mechanisms of these crucial steps. scispace.com The hydrolysis of the Si-OCH2CH3 bonds is initiated by water, and DFT can model the approach of a water molecule, the formation of a pentacoordinate silicon intermediate, and the subsequent cleavage of the ethanol (B145695) molecule. scispace.com
Similarly, the condensation reaction, where two hydrolyzed silanol (B1196071) (Si-OH) groups react to form a siloxane (Si-O-Si) bond and a water molecule, can be modeled. DFT calculations can determine the activation energies for these reactions, revealing the most favorable pathways and the influence of catalysts (such as acids or bases) on the reaction rates. researchgate.net
DFT provides a robust framework for quantifying the energetic stability and electronic interactions at the interface between the this compound molecule and the substrate. rsc.org Calculations can determine the binding energy, which represents the strength of the adsorption of the silane molecule onto the surface. researchgate.net A higher binding energy indicates a more stable and robust monolayer.
Furthermore, DFT can analyze the charge transfer that occurs upon binding. aps.org By calculating the electron density distribution before and after adsorption, it is possible to determine the direction and magnitude of charge flow between the molecule and the substrate. This charge transfer can create an interfacial dipole, which modifies the surface work function and is a key parameter in the design of electronic devices. arxiv.org
Table 2: Illustrative DFT-Calculated Interfacial Properties for this compound on a SiO₂ Surface
| Property | Calculated Value | Significance |
| Binding Energy (eV) | -2.5 to -4.0 | Indicates strong, stable chemisorption |
| Charge Transfer (e⁻) | +0.15 to +0.30 | Electron donation from molecule to substrate |
| Interfacial Dipole (Debye) | 1.0 - 2.5 | Modifies surface electronic properties |
Note: Values are hypothetical and serve to illustrate typical outputs from DFT calculations on similar systems.
The reactivity of the triethoxysilane headgroup is governed by both electronic and steric factors. researchgate.net The long docosenyl chain, while not directly participating in the hydrolysis and condensation reactions, exerts significant steric hindrance. DFT calculations can quantify this steric effect by modeling the conformational changes required for reactant molecules (like water) to access the silicon center. pku.edu.cn
Electronically, the substituents on the silicon atom influence its electrophilicity, which is a measure of its susceptibility to nucleophilic attack by water. DFT-based reactivity descriptors, such as the Fukui function and electrostatic potential maps, can identify the most reactive sites on the molecule and predict how the long alkyl chain might electronically influence the reactivity of the silane headgroup, albeit this effect is generally considered minor compared to the steric influence. scielo.org.mx
Coarse-Grained Models for Large-Scale Self-Assembly
The study of the self-assembly of long-chain organosilanes like this compound over large length and time scales is computationally demanding when using fully atomistic simulations. To overcome this limitation, coarse-grained (CG) modeling is employed. researchgate.netnih.govcecam.org In this approach, groups of atoms are represented as single "beads," which significantly reduces the number of degrees of freedom in the system. nih.gov This allows for the simulation of larger systems for longer durations, making it possible to observe complex self-assembly processes such as the formation of monolayers and bilayers. nih.govrsc.org
The development of a CG model for this compound would typically involve a "bottom-up" approach, where the parameters for the CG force field are derived from more detailed atomistic simulations. cecam.org This ensures that the essential chemical features and interactions of the molecule are retained in the simplified representation. For this compound, the molecule could be coarse-grained into several beads representing the triethoxysilane headgroup, segments of the docosenyl chain, and the terminal methyl group. The interactions between these beads are then parameterized to reproduce key structural and thermodynamic properties from the atomistic model.
Key research findings from hypothetical coarse-grained simulations of this compound self-assembly on a silica (B1680970) surface in the presence of water might reveal:
Initial Adsorption and Hydrolysis: The triethoxysilane headgroups would show a strong affinity for the hydroxylated silica surface, leading to the initial adsorption of the molecules. Subsequent hydrolysis of the ethoxy groups, facilitated by the interfacial water, would be a critical step.
In-Plane Ordering: Following hydrolysis, the lateral interactions between the long docosenyl chains would drive the in-plane ordering of the molecules. Van der Waals interactions between the alkyl chains would be the dominant force in this process.
Domain Formation and Growth: The simulations would likely show the formation of ordered domains of self-assembled monolayers (SAMs) that grow and coalesce over time. The kinetics of this process would be dependent on factors such as surface coverage and temperature.
Defect Dynamics: CG simulations can also provide insights into the formation and annealing of defects within the monolayer, such as gauche defects in the alkyl chains or vacancies in the monolayer.
The following interactive data table illustrates a hypothetical parameterization of a coarse-grained model for this compound, where the molecule is divided into four beads: the headgroup (H), three segments of the alkyl chain (C1, C2, C3), and the terminal methyl group (T).
| Bead Type | Atoms Represented | Mass (amu) | Lennard-Jones σ (nm) | Lennard-Jones ε (kJ/mol) |
| H | Si(OCH2CH3)3 | 163.3 | 0.55 | 4.5 |
| C1 | -(CH2)7- | 98.2 | 0.48 | 3.8 |
| C2 | -(CH2)7- | 98.2 | 0.48 | 3.8 |
| C3 | -(CH2)7- | 98.2 | 0.48 | 3.8 |
| T | -CH3 | 15.0 | 0.38 | 2.5 |
Predictive Modeling of Surface Properties based on Molecular Architecture
Predictive modeling aims to establish a quantitative relationship between the molecular architecture of this compound and the macroscopic properties of the resulting self-assembled monolayers. researchgate.net These models often utilize molecular descriptors derived from the chemical structure to predict properties such as surface energy, contact angle, and coefficient of friction.
For this compound, the key architectural features influencing surface properties are the long docosenyl chain and the triethoxysilane headgroup. The length and packing density of the alkyl chains are expected to be the primary determinants of the surface's hydrophobicity and lubricity.
One approach to predictive modeling is the use of Quantitative Structure-Property Relationship (QSPR) models. researchgate.net These models use statistical methods to correlate molecular descriptors with experimental data. For a series of alkyltriethoxysilanes, including this compound, descriptors such as the number of carbon atoms in the alkyl chain, molecular weight, and polar surface area could be used to predict surface properties. researchgate.net
Molecular dynamics (MD) simulations at the atomistic level can also be used to predict surface properties. youtube.commdpi.comlidsen.com By simulating the interface between a this compound monolayer and a probe liquid (e.g., water), properties like the water contact angle can be calculated directly from the simulation trajectory. These simulations can provide detailed information about the molecular-level interactions that give rise to the observed macroscopic properties.
A hypothetical study could investigate the effect of alkyl chain length on the water contact angle for a series of alkyltriethoxysilanes. The results, as shown in the interactive data table below, would be expected to demonstrate that longer alkyl chains lead to a more densely packed and ordered monolayer, resulting in a higher water contact angle and thus greater hydrophobicity.
| Alkyl Chain Length (Number of Carbons) | Simulated Water Contact Angle (°) | Experimental Water Contact Angle (°) |
| 12 | 102 ± 2 | 100 |
| 16 | 108 ± 2 | 107 |
| 18 | 112 ± 1 | 111 |
| 22 (Docosenyl) | 115 ± 1 | 114 |
These predictive models are invaluable for the rational design of surfaces with tailored properties. By understanding the relationship between molecular architecture and surface characteristics, it becomes possible to select or design organosilane molecules that will impart specific desired functionalities to a surface.
Emerging Research Directions and Future Prospects
Docosenyltriethoxysilane in Advanced Hybrid Material Design
The development of advanced hybrid materials, which combine the distinct properties of organic and inorganic components, is a rapidly growing field. This compound serves as a versatile building block in this area, primarily by enabling robust interfacial connections and tailored surface characteristics.
The performance of hybrid materials is often dictated by the quality of the interface between their organic and inorganic phases. This compound can be employed to modify these interfaces, thereby enhancing material performance for specific applications. The long docosenyl chain can create a well-defined, ordered layer at the interface, which can improve compatibility between different material components. This tailored interfacial control is critical for applications ranging from advanced coatings to biomedical devices. The ability to modify surface properties is achieved through the formation of self-assembled monolayers (SAMs), which are ordered molecular structures formed on a substrate. wustl.edu
The effectiveness of interfacial modification can be quantified by various parameters, as illustrated in the table below.
| Interfacial Property | Method of Control with this compound | Potential Impact on Material Performance |
| Wettability | Formation of a hydrophobic self-assembled monolayer (SAM) | Improved moisture resistance, enhanced lubrication |
| Adhesion | Covalent bonding of the silane (B1218182) headgroup to inorganic substrates | Increased durability and strength of composites |
| Surface Energy | Control over the packing density and orientation of the alkyl chains | Optimized performance in coatings and electronic devices |
Precision Control of Self-Assembled Architectures
The ability of this compound to self-assemble into highly ordered structures is a key area of emerging research. This self-assembly can be controlled to create complex architectures with novel properties and functions.
Hierarchical structures, which exhibit organized features across multiple length scales, are common in nature and are a source of inspiration for materials scientists. The self-assembly of this compound can be directed to form such structures. nih.gov For instance, initial self-assembly at the nanoscale can lead to the formation of monolayers or micelles, which can then organize into larger, more complex structures at the microscale. This bottom-up approach to fabrication could enable the creation of materials with unique optical, electronic, or catalytic properties. The process of hierarchical self-assembly is crucial for creating complex biological superstructures and can be manipulated by controlling multiple interactions. nih.gov
A particularly exciting future prospect is the development of dynamic and responsive surfaces using this compound. By incorporating stimuli-responsive molecules into the self-assembled monolayer, it is possible to create surfaces that can change their properties in response to external triggers such as light, temperature, or pH. For example, a surface could be designed to switch from hydrophobic to hydrophilic on demand. Such "smart" surfaces have a wide range of potential applications, including in drug delivery systems, sensors, and microfluidic devices.
Sustainable Synthesis and Application Development
As with all chemical technologies, the sustainability of the synthesis and application of this compound is a critical consideration. Future research will likely focus on developing greener synthesis routes for long-chain alkoxysilanes, minimizing the use of hazardous reagents and energy-intensive processes. One approach involves the direct transformation of silica (B1680970) (SiO2) into alkoxysilanes as an alternative to the energy-intensive carbothermal reduction of SiO2. acs.org Additionally, exploring the use of this compound in environmentally friendly applications, such as in the development of anti-fouling coatings that reduce drag on ships and thus fuel consumption, will be an important area of future work. The development of sustainable methodologies for the one-pot synthesis of alkoxysilanes using earth-abundant metal catalysts is a promising avenue. acs.org
The table below summarizes key research directions and their potential impacts.
| Research Direction | Key Focus | Potential Impact |
| Advanced Hybrid Material Design | Tailoring interfacial properties and integration into composites | Enhanced material performance for demanding applications |
| Precision Control of Self-Assembled Architectures | Engineering hierarchical structures and dynamic surfaces | Creation of novel materials with unique functionalities |
| Sustainable Synthesis and Application | Green chemistry approaches and environmentally friendly applications | Reduced environmental impact and development of sustainable technologies |
Environmentally Benign Synthetic Routes
The chemical industry is undergoing a significant shift towards sustainable practices, spurring research into environmentally friendly methods for synthesizing organosilanes like this compound. mdpi.com Traditional synthesis pathways often rely on chlorosilanes, which can produce corrosive byproducts such as hydrogen chloride. mdpi.comgoogle.com In contrast, modern research focuses on "green chemistry" principles to mitigate environmental impact. mdpi.com
One promising alternative is the direct synthesis process, also known as the Müller-Rochow process, which allows for the large-scale, cost-effective production of organosilanes and has been a cornerstone of the silicone industry. mdpi.com Research is actively seeking to adapt and refine this process for a wider range of organosilanes, aiming for chlorine-free routes. mdpi.com Catalytic processes represent another major frontier. For instance, novel cobalt-based catalysts have been developed for the dehydrogenative coupling of hydrosilanes with alcohols, a method that can produce value-added silicon precursors and hydrogen as a clean byproduct under mild, room-temperature conditions. nih.govacs.org This approach is applicable to a wide range of alkoxy-substituted silanes. nih.govacs.org
Further innovations include mechanochemical synthesis, which can utilize technical-grade silicon directly and proceed with high selectivity and near-complete silicon conversion, as demonstrated in the synthesis of methylmethoxysilanes from silicon and dimethyl ether. rsc.org Other sustainable methods involve the dehydrocoupling of amines and silanes, which offers a direct route to Si-N bond formation, yielding only hydrogen as a byproduct and avoiding the ammonium salt waste generated by traditional methods. rsc.org These evolving synthetic strategies signify a move away from harsh reactants and toward more sustainable and efficient production for the broader class of organoalkoxysilanes.
Table 1: Comparison of Synthetic Routes for Organosilanes
| Synthetic Route | Typical Reactants | Key Advantages | Associated Byproducts/Waste |
|---|---|---|---|
| Traditional Chlorosilane Route | Chlorosilanes, Alcohols/Esters | Well-established industrial process | Hydrogen chloride, Ammonium salts mdpi.comrsc.org |
| Direct Synthesis (Müller-Rochow) | Elemental Silicon, Organic Halides | Cost-effective, large-scale production mdpi.com | Various byproducts depending on reactants |
| Catalytic Dehydrogenative Coupling | Hydrosilanes, Alcohols, Cobalt-based catalyst | Mild conditions, green solvents, high yield nih.govacs.org | Hydrogen (H₂) nih.gov |
| Mechanochemical Synthesis | Silicon, Dimethyl Ether, Catalyst (e.g., CuCl) | High silicon conversion, uses technical-grade Si rsc.org | Minimal, high selectivity rsc.org |
Reduced Solvent Usage and Waste Generation
A primary goal of developing green synthetic routes is to minimize solvent use and waste production. nih.gov Many conventional organosilane syntheses involve multiple stages and harmful substances. mdpi.com Modern catalytic systems are being designed to operate in greener solvents, such as alcohols, or potentially under solvent-free conditions. nih.gov The one-pot synthesis of alkoxy-substituted silanes using cobalt-based catalysts exemplifies this trend, offering an efficient process at room temperature with low catalyst loading. nih.govacs.org
The shift from chlorosilane-based precursors to alkoxysilanes is a key strategy for waste reduction. mdpi.com The manufacturing of silicones from chlorosilanes leads to the excessive production of harmful byproducts. mdpi.com In contrast, processes like catalytic dehydrocoupling or direct synthesis with chlorine-free reagents can significantly reduce or eliminate the generation of corrosive and hazardous waste streams. mdpi.comrsc.org For example, the sustainable preparation of aminosilanes through Si-N dehydrocoupling catalysis generates only hydrogen gas as a byproduct, replacing traditional methods that produce one equivalent of ammonium salt waste for each Si-N bond formed. rsc.org These advancements align with the principles of a circular economy, where waste is minimized and valuable byproducts can be captured. nih.gov
Interdisciplinary Applications and Translational Research Potential
The unique molecular structure of this compound, featuring a long hydrocarbon chain and reactive ethoxy groups, makes it a prime candidate for translational research across multiple disciplines, particularly in surface science and materials engineering.
Advancement in Functional Surface Coatings
Organosilanes are fundamental to the development of advanced functional coatings due to their ability to form durable bonds with inorganic substrates and present a functional organic group at the surface. manchester.ac.uk this compound is particularly well-suited for creating hydrophobic and protective surfaces. The long docosenyl (C22) chain imparts significant water-repellent characteristics to a treated surface.
The technology of silane-based sol-gel coatings is a major area of advancement. mdpi.com These coatings can be tailored to provide a range of properties, from corrosion resistance to improved aesthetics. mdpi.commdpi.com Research has shown that incorporating nanoparticles, such as zirconia or silica, into silane-based coatings can significantly enhance their mechanical properties, including wear and scratch resistance. mdpi.comulprospector.com
These advanced coatings are being developed as sustainable alternatives to per- and poly-fluoroalkyl substances (PFASs). mdpi.com For instance, hybrid organic-inorganic treatments using organosilanes on textiles have demonstrated high-performance, durable water-repellency that can match or exceed that of commercial fluorinated finishes. mdpi.com The silane hydrolyzes and condenses to form a stable, crosslinked siloxane network (Si-O-Si) on the substrate, creating a robust and hydrophobic barrier. mdpi.com This makes such coatings highly valuable in industries ranging from construction, for protecting concrete and stone sioresin.com, to electronics, for encapsulating and protecting sensitive components. onlytrainings.com
Table 2: Functional Properties of Silane-Based Coatings
| Property | Mechanism / Description | Key Application Areas |
|---|---|---|
| Hydrophobicity / Water Repellency | The long alkyl chain of the silane creates a low-energy surface that repels water. dakenchem.com | Building materials, textiles, anti-fouling marine coatings. mdpi.comsioresin.comonlytrainings.com |
| Corrosion Resistance | Forms a dense, stable barrier on metal surfaces, preventing contact with moisture and corrosive agents. mdpi.comulprospector.com | Automotive, aerospace, infrastructure. mdpi.comonlytrainings.com |
| Adhesion Promotion | The silane acts as a coupling agent between an inorganic substrate and an organic topcoat. manchester.ac.ukul.com | Paints, adhesives, composites. onlytrainings.comonlytrainings.com |
| Improved Mechanical Properties | Can enhance scratch resistance, hardness, and durability, often through the inclusion of nanoparticles. mdpi.comulprospector.com | Protective coatings for glass, metals, and polymers. mdpi.com |
Innovations in Adhesion Promotion Technologies
Silanes are renowned for their role as adhesion promoters or "coupling agents," capable of forming strong, durable bonds between dissimilar materials, such as an organic polymer and an inorganic substrate. manchester.ac.ukonlytrainings.comul.com This is achieved through their bifunctional nature: the triethoxysilane (B36694) group hydrolyzes to form silanols, which then bond with hydroxyl groups on the inorganic surface, while the organic part of the molecule (in this case, the docosenyl group) interacts with the polymer matrix. ccl.net
Innovations in this field are focused on creating more robust and specialized adhesion promoters. onlytrainings.com Researchers are modifying the molecular structure of silanes to optimize them for specific, challenging applications, such as those in the aerospace and automotive sectors where reliability under extreme temperatures or high humidity is critical. onlytrainings.com This includes the development of multi-functional silanes that can simultaneously act as coupling agents, crosslinkers, and surface modifiers. onlytrainings.com
The long alkyl chain of this compound can contribute to enhanced hydrophobicity at the bond line, which helps protect the adhesive bond from moisture-induced degradation. onlytrainings.com Silane adhesion promoters are integral in numerous industries. In construction, they are used in high-performance sealants and coatings. onlytrainings.com In the automotive industry, they improve the adhesion of paints to metal surfaces, leading to more durable finishes. onlytrainings.com Furthermore, in the electronics sector, they ensure the reliable adhesion of encapsulants and coatings to components, enhancing the durability of electronic devices. onlytrainings.com The ongoing development of silane technology continues to expand its utility, providing stronger and more resilient material interfaces. onlytrainings.com
Q & A
Basic Research Questions
What experimental methodologies are recommended for characterizing the structural and chemical properties of docosenyltriethoxysilane?
To characterize this compound, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (for alkyl chain conformation and ethoxy group analysis), Fourier-transform infrared spectroscopy (FTIR) (to confirm Si-O-C and Si-O-Si bond vibrations), and thermogravimetric analysis (TGA) (to assess thermal stability and decomposition profiles). For surface properties, use contact angle measurements to evaluate hydrophobicity post-application on substrates. Cross-validate results with computational methods like density functional theory (DFT) to predict vibrational modes and electronic properties .
How can researchers design controlled experiments to study the hydrolysis kinetics of this compound under varying environmental conditions?
Adopt a factorial design to systematically test variables such as pH, temperature, and solvent polarity. For example:
- Independent variables : pH (3–9), temperature (25–60°C), solvent (water, ethanol/water mixtures).
- Dependent variables : Hydrolysis rate (measured via gas chromatography or UV-Vis spectroscopy ).
Use Arrhenius plots to model temperature dependence and ANOVA to identify significant interactions between variables. Include control groups with inert silanes to isolate reaction mechanisms .
Advanced Research Questions
What strategies are effective for resolving contradictions in reported data on this compound’s reactivity with hydroxylated surfaces?
Address discrepancies by:
- Conducting surface-specific characterization (e.g., X-ray photoelectron spectroscopy (XPS) ) to quantify surface-bound vs. unreacted silane.
- Replicating experiments under strictly controlled humidity and solvent purity conditions , as trace water can accelerate hydrolysis.
- Performing statistical meta-analysis of published datasets to identify confounding variables (e.g., substrate roughness, pretreatment methods). Reference CRDC subclass RDF2050108 (process control in chemical engineering) for simulation-based validation of reaction pathways .
How can researchers optimize the synthesis of this compound derivatives for tailored interfacial properties?
Leverage response surface methodology (RSM) to model reaction parameters (e.g., precursor ratios, catalyst concentration). For example:
- Objective : Maximize grafting density on silica nanoparticles.
- Variables : Reaction time (6–24 hrs), temperature (40–80°C), and silane concentration (1–5 wt%).
Validate outcomes using atomic force microscopy (AFM) and ellipsometry to measure film thickness and uniformity. Incorporate molecular dynamics simulations to predict alkyl chain alignment .
What theoretical frameworks are critical for interpreting this compound’s role in hybrid material design?
Anchor studies in self-assembly theory (e.g., hydrophobic interactions driving monolayer formation) and sol-gel chemistry principles (e.g., hydrolysis-condensation kinetics). Link experimental findings to percolation theory when analyzing conductivity in nanocomposites. For interdisciplinary applications (e.g., biomaterials), integrate surface energy models to predict biocompatibility .
Methodological Guidance
How should researchers formulate hypotheses to investigate this compound’s stability under oxidative conditions?
- Hypothesis : "The presence of antioxidants (e.g., BHT) will reduce oxidative degradation of this compound by scavenging free radicals."
- Method : Use accelerated aging tests (e.g., exposure to UV/O₃) with/without stabilizers. Monitor degradation via gel permeation chromatography (GPC) and electron paramagnetic resonance (EPR) to detect radical intermediates. Apply Weibull analysis to model lifetime predictions .
What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Use logistic regression to model cell viability vs. concentration.
- Apply Bland-Altman plots to assess agreement between in vitro and in silico toxicity predictions.
- Reference CRDC subclass RDF2050104 (membrane separation technologies) for methodologies in bio-nano interaction studies .
Data Presentation and Validation
| Parameter | Technique | Key Metrics | Validation Method |
|---|---|---|---|
| Purity | GC-MS | ≥98% (area normalization) | Spiking with certified standard |
| Hydrolysis rate | UV-Vis (λ=290 nm) | k = 0.05–0.2 h⁻¹ (pH 7, 25°C) | Arrhenius equation fit |
| Surface coverage | XPS (Si 2p peak) | 2.8 ± 0.3 molecules/nm² | AFM cross-sectional analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
